![molecular formula C16H17NO2 B8010119 N-[2-(3-methoxyphenyl)ethyl]benzamide](/img/structure/B8010119.png)
N-[2-(3-methoxyphenyl)ethyl]benzamide
Overview
Description
N-[2-(3-methoxyphenyl)ethyl]benzamide is a useful research compound. Its molecular formula is C16H17NO2 and its molecular weight is 255.31 g/mol. The purity is usually 95%.
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Scientific Research Applications
Isoquinoline Synthesis
N-[2-(4-methoxyphenyl)ethyl]benzamides, closely related to N-[2-(3-methoxyphenyl)ethyl]benzamide, are used in Bischler–Napieralski isoquinoline synthesis. This reaction produces both normal and abnormal products, which are significant in the field of organic chemistry (Doi, Shirai, & Sato, 1997).
Neuroleptic Activity
Benzamides, including compounds structurally similar to N-[2-(3-methoxyphenyl)ethyl]benzamide, have been synthesized and evaluated for their potential as neuroleptics. These compounds showed inhibitory effects on apomorphine-induced stereotyped behavior in rats, indicating their potential use in treating psychosis (Iwanami et al., 1981).
Antioxidant Properties
A novel compound, 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide, which is structurally similar to N-[2-(3-methoxyphenyl)ethyl]benzamide, has been analyzed for its antioxidant properties using X-ray diffractions and DFT calculations. This highlights the potential of benzamide derivatives in antioxidant applications (Demir et al., 2015).
Corrosion Inhibition
N-Phenyl-benzamide derivatives, including N-[4-methoxyphenyl]benzamide, have been studied for their corrosion inhibition effects on mild steel in acidic conditions. This application is relevant in industrial chemistry and materials science (Mishra et al., 2018).
Medical Imaging
N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide has been used in sigma receptor scintigraphy for visualizing primary breast tumors in humans. This demonstrates the use of benzamide derivatives in medical imaging and diagnostics (Caveliers et al., 2002).
properties
IUPAC Name |
N-[2-(3-methoxyphenyl)ethyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-19-15-9-5-6-13(12-15)10-11-17-16(18)14-7-3-2-4-8-14/h2-9,12H,10-11H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWWHBAOWCRQQIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3-methoxyphenyl)ethyl]benzamide |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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